1,4-Benzodioxan-2-carboxylic acid
Overview
Description
1,4-Benzodioxane-2-carboxylic acid is a versatile organic compound with a molecular formula of C9H8O4. It features a benzene ring fused to a 1,4-dioxane ring, with a carboxylic acid group attached at the 2-position. This compound is known for its wide range of applications in medicinal chemistry, particularly due to its chiral nature and ability to form various bioactive molecules .
Mechanism of Action
Mode of Action
It is known to be used as an intermediate compound for the production of the drug doxazosin mesylate . The compound is kinetically resolved to get the S-enantiomer of ethyl 1,4-benzodioxan 2-carboxylate in a simple lipase-catalyzed transesterification reaction .
Biochemical Pathways
It is known that the compound is used in the synthesis of doxazosin mesylate , which is used to treat benign prostatic hyperplasia .
Biochemical Analysis
Biochemical Properties
It has been used as an intermediate in the synthesis of drugs such as doxazosin mesylate . The enzymatic resolution of this compound has been achieved using lipases from bacterial sources .
Cellular Effects
The cellular effects of 1,4-Benzodioxan-2-carboxylic acid are not well-documented. Its derivatives have shown significant biological activities. For instance, doxazosin mesylate, a derivative of this compound, is used in the treatment of hypertension and benign prostatic hyperplasia .
Metabolic Pathways
Its derivatives have been shown to interact with α-adrenoreceptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzodioxane-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of catechol with ethyl 2,3-dibromopropionate, followed by saponification of the intermediate ester . Another method includes lithiation at the 3-position of 1,4-benzodioxane-2-carboxylic acid, followed by reaction with electrophiles such as ethyl chloroformate .
Industrial Production Methods: Industrial production often employs asymmetric catalysts or chiral precursors from the ‘chiral pool,’ such as glycerol or glycidol derivatives . Enzymatic resolution and non-biological asymmetric catalysts are also used to achieve high enantiopurity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Benzodioxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro-1,4-benzodioxane derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzodioxane derivatives.
Scientific Research Applications
1,4-Benzodioxane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a chiral building block for synthesizing various bioactive molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a ligand in metal complexes.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1,4-Benzodioxane-2-carboxylic acid can be compared with other similar compounds such as:
1,4-Benzodioxane: Lacks the carboxylic acid group, making it less versatile in forming derivatives.
2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid: Similar structure but differs in the oxidation state of the dioxane ring.
Doxazosin mesylate: A drug derived from 1,4-benzodioxane-2-carboxylic acid, used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of 1,4-benzodioxane-2-carboxylic acid lies in its ability to form a wide range of bioactive molecules due to its chiral nature and the presence of the carboxylic acid group, which allows for further functionalization .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-4,8H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHAQMOBKLWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957891 | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-80-7 | |
Record name | 1,4-Benzodioxane-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzodioxane-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Benzodioxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-BENZODIOXANE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9Z56HV1B0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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